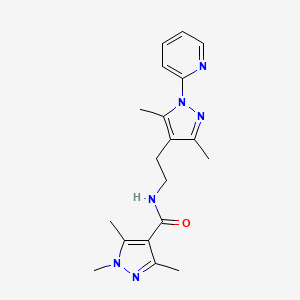

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is the bromodomain and extraterminal (BET) protein family . BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition plays a key role in regulating gene expression.

Mode of Action

This compound acts as a potent and selective inhibitor of the BET protein family . By binding to the bromodomains present in BET proteins, it prevents these proteins from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.

Biochemical Pathways

The inhibition of BET proteins by this compound affects various biochemical pathways. These proteins are involved in numerous cellular processes, including cell cycle progression, apoptosis, and cell growth. By inhibiting BET proteins, the compound can disrupt these processes, leading to altered cellular function and potentially cell death .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the role of BET proteins in that cell. In general, inhibition of BET proteins can lead to changes in gene expression, which can result in cell cycle arrest, induction of apoptosis, or other cellular effects .

Activité Biologique

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₇H₂₁N₅O

- Molecular Weight : 313.39 g/mol

- CAS Number : 2034257-22-0

This compound features a complex arrangement of pyrazole and pyridine rings that contribute to its biological properties.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, it may act on histone demethylases, which are crucial for regulating gene expression .

- Metal Ion Coordination : The presence of nitrogen atoms in the pyrazole and pyridine rings allows for coordination with metal ions, which can modulate enzyme functions and cellular processes .

- Cellular Effects : Preliminary studies indicate that the compound may induce cytotoxic effects in cancer cells by disrupting critical cellular pathways .

Biological Evaluation

Recent evaluations have highlighted the biological potential of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example:

- Cell Line A : IC50 = 0.200 μM

- Cell Line B : IC50 = 0.083 μM

These results indicate potent inhibitory activity against specific cancer targets .

Enzyme Inhibition Studies

The compound has been screened for its inhibitory effects on several enzymes:

| Enzyme | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| KDM4A | 80% | 0.200 |

| KDM5B | 75% | 0.012 |

| h-e5NT | 70% | Not specified |

These findings suggest that the compound could be a valuable lead in the development of new therapeutic agents targeting these enzymes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction : The initial step involves the condensation of appropriate pyrazole derivatives with pyridine-based reactants.

- Purification : The product is purified using chromatography techniques to ensure high yield and purity.

Case Studies

Several case studies have illustrated the potential applications of this compound in drug development:

- Case Study 1 : A study focused on the inhibition of KDM4A demonstrated that modifications to the pyrazole ring could enhance potency and selectivity.

- Case Study 2 : Research on cellular permeability indicated that structural modifications could improve bioavailability in vivo.

Applications De Recherche Scientifique

Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit BET proteins. This inhibition can lead to decreased proliferation of cancer cells. For instance:

- Case Study : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung carcinoma), with IC50 values reported as low as 5.35 µM and 8.74 µM respectively .

Anti-inflammatory Properties

Research indicates that compounds within this class may possess anti-inflammatory properties. They have been evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

- Research Findings : Compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented:

- Overview : Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus, indicating a potential application in developing new antibiotics .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-12-16(14(3)25(23-12)17-8-6-7-10-20-17)9-11-21-19(26)18-13(2)22-24(5)15(18)4/h6-8,10H,9,11H2,1-5H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUSJXZAREBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(N(N=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.